N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea typically involves the reaction of 4-bromoaniline with 5-chloro-2-aminobenzoxazole in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of nanocatalysts or ionic liquid catalysts can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the bacterial cell membrane . Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
N-(4-bromobenzoyl)-N'-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiourea can be compared with other benzoxazole derivatives, such as:
5-chloro-2-aminobenzoxazole: This compound is a precursor in the synthesis of this compound and exhibits similar biological activities.
4-bromo-3-chloroaniline: Another related compound that shares structural similarities and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C21H13BrClN3O2S |
---|---|
Molekulargewicht |
486.8g/mol |
IUPAC-Name |
4-bromo-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-14-6-4-12(5-7-14)19(27)26-21(29)24-16-3-1-2-13(10-16)20-25-17-11-15(23)8-9-18(17)28-20/h1-11H,(H2,24,26,27,29) |
InChI-Schlüssel |
PNCUEUQQNCIGKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.